molecular formula C14H10Cl2O3 B6406755 5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95% CAS No. 1262002-10-7

5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95%

Cat. No. B6406755
CAS RN: 1262002-10-7
M. Wt: 297.1 g/mol
InChI Key: NHLOGIYBVSCMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid (5C3CMPA) is a phenolic compound with a wide range of applications in scientific research. It has been used in various fields, including organic synthesis, drug discovery, and biochemistry. 5C3CMPA is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds, including drugs, polymers, and other materials. In addition, it has been used to study the biological activities of various compounds and to investigate the mechanism of action of drugs.

Scientific Research Applications

5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of drugs, polymers, and other materials. In addition, it has been used in drug discovery and biochemistry to study the biological activities of various compounds. It has also been used to investigate the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95% is not well understood. However, it is believed to act as a substrate for enzymes, which can catalyze the formation of various compounds. In addition, it is believed to interact with various proteins and other molecules in the cell to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95% are not well understood. However, it has been shown to have anti-inflammatory and antioxidant properties. In addition, it has been shown to have an inhibitory effect on the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95% in lab experiments is its versatility. It can be used as a starting material for the synthesis of a variety of compounds, including drugs, polymers, and other materials. In addition, it can be used to study the biological activities of various compounds and to investigate the mechanism of action of drugs. The main limitation of using 5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95% in lab experiments is the lack of understanding of its mechanism of action.

Future Directions

The future directions for the use of 5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95% in scientific research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and biochemistry. In addition, further research should be conducted to explore the potential of 5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95% as a starting material for the synthesis of a variety of compounds, including drugs, polymers, and other materials. Finally, further research should be conducted to explore the potential of 5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95% as an inhibitor of the growth of cancer cells.

Synthesis Methods

5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95% can be synthesized from the reaction of 3-chloro-4-methoxyphenol with chlorine in the presence of a base. The reaction proceeds in a two-step process. First, the base reacts with the 3-chloro-4-methoxyphenol to form a chloronium ion. Then, the chloronium ion reacts with chlorine to form 5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95%. The reaction is typically carried out in an aqueous solution at room temperature.

properties

IUPAC Name

3-chloro-5-(3-chloro-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-13-3-2-8(7-12(13)16)9-4-10(14(17)18)6-11(15)5-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLOGIYBVSCMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691056
Record name 3',5-Dichloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262002-10-7
Record name 3',5-Dichloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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